Agar is a gelatinous substance derived from red algae, primarily from the genera Gelidium and Gracilaria. [] In microbiology, it is widely used as a solidifying agent in culture media, providing a solid surface for the growth and isolation of microorganisms. [, , , , ] Agar's unique properties, such as its ability to remain solid at temperatures suitable for microbial growth and its resistance to degradation by most bacteria, make it ideal for this purpose.
Agar is extracted from specific species of red algae, particularly those belonging to the class Rhodophyceae. The primary sources include Gelidium and Gracilaria, which are harvested from coastal waters across various regions, including Japan, Chile, and the Philippines. The quality and properties of agar can vary significantly depending on the species and the conditions under which it is harvested and processed .
Agar can be classified based on its origin and physical form:
The extraction of agar typically involves several steps:
The extraction efficiency and quality of agar can be influenced by factors such as:
Agarose, one of the main components of agar, is a linear polysaccharide made up of repeating units of galactose and 3,6-anhydrogalactose. Its molecular structure allows it to form a gel when cooled, creating a three-dimensional network that traps water molecules.
The gel strength and viscosity of agar solutions can vary based on concentration and temperature:
Agar undergoes various chemical reactions during processing and application:
The degree of modification affects the gel's melting point and viscosity. For instance, oxidation can lead to desulfation, changing the molecular weight distribution within the agar matrix.
The gelling mechanism of agar involves:
The gel formed is thermoreversible; it melts upon reheating but retains its structure upon cooling again, making it suitable for various applications in food science and microbiology .
Agar has diverse applications across multiple fields:
Traditional Beginnings in AsiaAgar's discovery traces to mid-17th century Japan, where an innkeeper named Mino Tarōzaemon reportedly discarded surplus seaweed soup (Tokoroten) during winter. The mixture naturally froze overnight, yielding a resilient gel upon thawing—the first documented preparation of what became known as kanten (寒天, "cold sky") [1] [5]. Culinary applications proliferated across Southeast Asia:
The term "agar" itself derives from the Malay word for gelatinous seaweed, emphasized through reduplication as "agar-agar." This nomenclature entered European scientific lexicon via Dutch colonial networks bridging Japan and Indonesia during the 19th century [5] [7].
Microbiological RevolutionAgar's transformative scientific application began in 1882 within Robert Koch's Berlin laboratory. Assistant Walther Hesse faced persistent challenges with gelatin-based bacterial cultures liquefying at incubation temperatures (37°C) and undergoing enzymatic degradation. His wife, Fanny Hesse—having learned agar's stability from Dutch-Javanese acquaintances—proposed substituting gelatin with the seaweed extract. This critical insight yielded three breakthroughs:
Julius Petri's 1887 innovation of paired glass dishes provided the ideal vessel, creating the ubiquitous agar-Petri system that standardized microbiological isolation techniques globally. Koch's team subsequently isolated Mycobacterium tuberculosis and Vibrio cholerae using agar media, cementing its status as the "foundation of bacteriology" [9] [10].
Table 1: Historical Development Timeline of Agar Applications [1] [2] [9]
Period | Development | Significance |
---|---|---|
1658 | Accidental gel formation (Japan) | Culinary use of kanten |
1859 | Anselme Payen's chemical analysis | First scientific characterization |
1882 | Walther & Fanny Hesse substitution | Replacement of gelatin in Koch's lab |
1887 | Petri dish design | Standardized culture vessel |
1905 | MacConkey agar development | Selective enteric bacterial isolation |
1964 | Thayer-Martin medium | Antibiotic-supplemented diagnostics |
Structural ComplexityNative agar constitutes a heterogeneous polysaccharide complex dominated by two principal fractions:
Commercial extraction employs alkaline hydrolysis of algal biomass (Gelidium, Gracilaria, Pterocladia), followed by hot-water dissolution, filtration, and freeze-thaw purification—removing agaropectin to yield >90% pure agarose for scientific applications [3] [7].
Functional PropertiesAgar's indispensable laboratory utility stems from its reversible thermal hysteresis:
Additional functional characteristics include:
Table 2: Key Physicochemical Properties of Agar [1] [3] [8]
Property | Value Range | Functional Significance |
---|---|---|
Gel strength | 600–1000 g/cm² (1.5%) | Mechanical stability in cultures |
Gelation point | 32–42°C | Cell embedding without damage |
Melting point | 85–95°C | Media sterilization compatibility |
Syneresis | <5% (24h) | Prevents media dehydration |
EEO | <0.15 (high purity) | Minimized electrophoretic distortion |
Solubility | Hot water (>85°C) | Ease of preparation |
Extraction and PurificationWhile native agar constitutes crude algal extract, agarose represents a refined subcomponent isolated through:
This multi-step purification yields agarose with:
Functional DivergenceTable 3: Performance Comparison of Agar vs. Agarose [3] [4] [6]
Characteristic | Native Agar | Agarose |
---|---|---|
Composition | Agarose + agaropectin + minerals | >90% pure agarose |
Sulfate content | 2–7% | ≤0.10% |
Gel strength | Medium (600–800 g/cm²) | High (>1,200 g/cm²) |
EEO | 0.10–0.15 | ≤0.05 |
Optical clarity | Translucent | Transparent |
Primary applications | Food thickener, basic microbiology | Electrophoresis, chromatography, diagnostics |
Technical Applications
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